
N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, also known as BTTAA-CN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide has been found to have various scientific research applications, including:
1. Fluorescence sensing: this compound has been shown to be a highly selective and sensitive fluorescent probe for detecting copper ions in aqueous solutions.
2. Organic synthesis: this compound can be used as a key intermediate in the synthesis of various organic compounds.
3. Anticancer activity: this compound has been found to exhibit significant anticancer activity against various cancer cell lines.
作用機序
The mechanism of action of N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is not fully understood. However, it is believed that the compound interacts with copper ions through a coordination mechanism, resulting in a change in its fluorescence properties. In addition, this compound has been found to induce apoptosis in cancer cells, which may be attributed to its ability to disrupt the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including:
1. Copper ion binding: this compound has a high affinity for copper ions, which makes it a useful tool for detecting and measuring copper ions in biological samples.
2. Anticancer activity: this compound has been found to induce apoptosis in cancer cells, which may be attributed to its ability to disrupt the mitochondrial membrane potential.
実験室実験の利点と制限
The advantages of using N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide in lab experiments include its high sensitivity and selectivity for detecting copper ions, its potential anticancer activity, and its versatility in organic synthesis. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, including:
1. Developing new fluorescent probes: this compound can serve as a template for developing new fluorescent probes for detecting other metal ions.
2. Investigating the mechanism of action: Further research is needed to fully understand the mechanism of action of this compound.
3. Developing new anticancer drugs: this compound can serve as a starting point for developing new anticancer drugs with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in various fields of scientific research. Its high sensitivity and selectivity for detecting copper ions, potential anticancer activity, and versatility in organic synthesis make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential applications in new areas.
合成法
The synthesis of N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide involves the reaction between 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid and cyanomethyl bromide in the presence of triethylamine. The resulting product is a white solid that can be purified through recrystallization.
特性
IUPAC Name |
N-(cyanomethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c13-6-7-14-11(18)5-8-17-12(19)9-3-1-2-4-10(9)15-16-17/h1-4H,5,7-8H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEZFULQHMPVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)
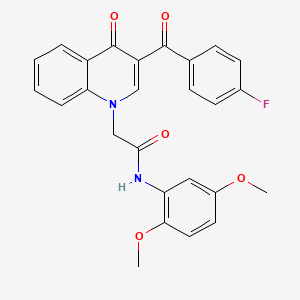
![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)
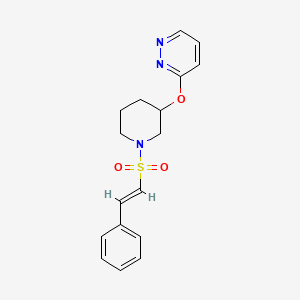
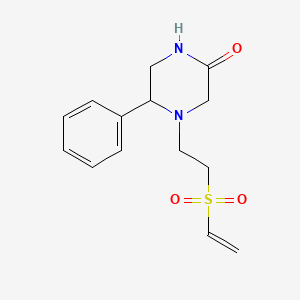
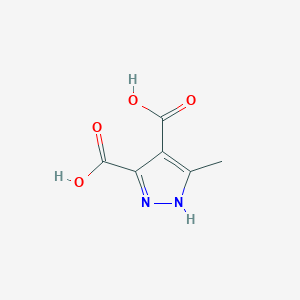
![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)

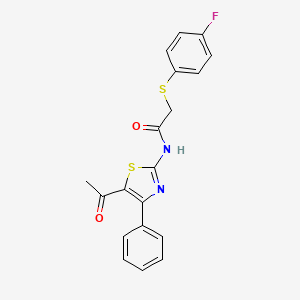

![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)